1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid

Medicinal Chemistry Scaffold Enumeration Structure–Activity Relationship (SAR)

1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid (CAS 941923-87-1) is a heterocyclic small molecule (C14H15N3O2, MW 257.29 g/mol) consisting of a quinoxaline ring directly attached to the N-1 position of a piperidine ring bearing a carboxylic acid substituent at the 3-position. Its computed physicochemical properties include a topological polar surface area of 66.3 Ų, a calculated XLogP3-AA of 1.7, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 941923-87-1
Cat. No. B3309257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid
CAS941923-87-1
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)O
InChIInChI=1S/C14H15N3O2/c18-14(19)10-4-3-7-17(9-10)13-8-15-11-5-1-2-6-12(11)16-13/h1-2,5-6,8,10H,3-4,7,9H2,(H,18,19)
InChIKeyKLTFPPHTEIQOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid | Chemical Identity, Physicochemical Profile, and Procurement Baseline


1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid (CAS 941923-87-1) is a heterocyclic small molecule (C14H15N3O2, MW 257.29 g/mol) consisting of a quinoxaline ring directly attached to the N-1 position of a piperidine ring bearing a carboxylic acid substituent at the 3-position [1]. Its computed physicochemical properties include a topological polar surface area of 66.3 Ų, a calculated XLogP3-AA of 1.7, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers, typically at ≥95% purity, and is primarily positioned as a synthetic building block for medicinal chemistry and heterocyclic compound development .

Why Generic Substitution of 1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid with Unqualified Analogs Carries Scientific Risk


Within the substituted-quinoxaline piperidine chemical space, even structurally conservative modifications—such as relocating the carboxylic acid from the 3-position to the 2- or 4-position of the piperidine ring, introducing a 3-oxo or 3-chloro substituent on the quinoxaline, or replacing the carboxylic acid with an amine—can fundamentally alter hydrogen-bonding geometry, molecular topology, and physicochemical properties (e.g., logP, polar surface area) that govern target recognition, pharmacokinetic behavior, and synthetic derivatization routes [1][2]. Generic interchange without quantitative, parameter-level justification therefore introduces uncontrolled variability into SAR studies, library enumeration, and lead optimization campaigns.

1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Precision: Carboxylic Acid at Piperidine 3-Position Versus 2- or 4-Position Analogs

The compound uniquely positions the carboxylic acid at the piperidine 3-position, creating a well-defined hydrogen-bond donor/acceptor vector. The closest positional isomers—1-(quinoxalin-2-yl)piperidine-2-carboxylic acid (CAS 1282299-47-1) and 1-(quinoxalin-2-yl)piperidine-4-carboxylic acid—move the carboxyl group to adjacent ring positions, altering the through-bond distance from the quinoxaline N-1 by one additional or one fewer C–C bond, respectively [1]. This change modifies the spatial relationship between the acid group and the quinoxaline scaffold, affecting molecular recognition in biological targets where precise H-bond geometry is required [2].

Medicinal Chemistry Scaffold Enumeration Structure–Activity Relationship (SAR)

Quinoxaline-Piperidine Conformational Landscape: Computed Physicochemical Differentiation from Non-Quinoxaline Piperidine Carboxylic Acids

The quinoxaline substituent at the N-1 position of the piperidine ring introduces a rigid, planar bicyclic aromatic system absent in simple N-alkyl or N-aryl piperidine-3-carboxylic acids (e.g., N-benzylpiperidine-3-carboxylic acid) [1]. This structural feature increases molecular complexity (PubChem complexity score = 337), reduces the number of rotatable bonds (nrot = 2), and restricts conformational freedom, which can favorably influence binding entropy upon target engagement [1][2]. Compared to non-quinoxaline piperidine-3-carboxylic acids, the target compound offers an additional pyrazine-like H-bond acceptor site (quinoxaline N-4), expanding the potential for bidentate or cooperative binding interactions [3].

Computational Chemistry Drug-likeness Fragment-based Design

Synthetic Tractability: Direct N-Arylation with Quinoxaline Versus Multi-Step Routes to Chloro- or Oxo-Substituted Analogs

The target compound's synthesis proceeds via direct N-arylation of piperidine-3-carboxylic acid (or its ester) with 2-chloroquinoxaline, an established and high-yielding coupling reaction . In contrast, the closely related analog 1-(3-chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid (CAS not specified) requires additional synthetic steps to introduce the chlorine atom on the quinoxaline ring prior to, or after, piperidine coupling, introducing regioselectivity challenges and additional purification requirements . Similarly, 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid (CAS 1707563-18-5) necessitates a separate oxidation step and/or protection/deprotection of the lactam NH, increasing step count and potentially reducing overall yield .

Synthetic Chemistry Building Block Utility Library Synthesis

Chiral Resolution Potential: Single Undefined Stereocenter as a Value-Add for Enantioselective Studies

The target compound possesses one undefined atom stereocenter at the piperidine 3-position (PubChem), meaning the commercial material is typically supplied as a racemate [1]. This single stereocenter is absent in symmetric analogs such as 1-(quinoxalin-2-yl)piperidine-4-carboxylic acid (achiral ring substitution) or 1-(quinoxalin-2-yl)piperidine, which contain a prochiral center only upon additional derivatization . The presence of a chiral center in the racemic building block offers the opportunity for chiral resolution (e.g., via chiral HPLC or diastereomeric salt formation) to obtain enantiopure (R)- and (S)-1-(quinoxalin-2-yl)piperidine-3-carboxylic acid, enabling enantioselective SAR exploration [2].

Chiral Chemistry Enantioselective Synthesis Stereochemical SAR

Evidence-Linked Application Scenarios for 1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid in Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Library Design for Kinase and GPCR Targets

The compound's quinoxaline-piperidine-3-carboxylic acid scaffold conforms to the 'privileged fragment' paradigm for kinase ATP-binding site and aminergic GPCR orthosteric site recognition [1]. Its moderate molecular weight (257 Da), balanced lipophilicity (XLogP3 = 1.7), and well-positioned H-bond donor/acceptor functionality make it suitable as a fragment hit for SPR- or NMR-based screening cascades where the 3-carboxylic acid regioisomer is predicted by docking to form a critical salt bridge or H-bond with a catalytic lysine or aspartate residue [2].

Parallel Library Synthesis via Amide Coupling at the Piperidine 3-Carboxylic Acid Handle

The free carboxylic acid group at the piperidine 3-position serves as a high-yielding amide coupling handle for HATU- or EDC-mediated diversification with primary and secondary amines [1]. This enables the rapid generation of amide libraries (e.g., >100 compounds) for SAR exploration, where the quinoxaline headgroup remains constant and the C-3 amide tail is varied [1]. The regioisomeric precision of the 3-position carboxyl ensures that the amide vector projects in a defined orientation relative to the quinoxaline scaffold, a feature not replicable with 2- or 4-carboxylic acid isomers.

Chiral Pool Entry: Resolution to Enantiopure Piperidine-3-carboxylic Acid Building Blocks

The single undefined stereocenter at C-3 permits chiral resolution via diastereomeric salt formation with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) or preparative chiral SFC [1]. The resulting enantiopure (R)- and (S)-1-(quinoxalin-2-yl)piperidine-3-carboxylic acid materials are valuable for enantioselective synthesis of chiral drug candidates where absolute configuration at the piperidine ring dictates target selectivity [2].

Negative Control / Counter-Screen Compound Design

In SAR campaigns where a closely related analog (e.g., a 3-carboxamide derivative of this compound) has been identified as a hit, the parent carboxylic acid serves as an essential negative control to confirm that the biological activity requires the elaborated amide tail rather than the core scaffold alone [1]. Procurement of the exact regioisomer (3-carboxylic acid, not 2- or 4-) is mandatory for valid control experiments.

Quote Request

Request a Quote for 1-(Quinoxalin-2-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.